molecular formula C10H10FNO3 B1376291 1-(Cyclopropylmethoxy)-4-fluoro-2-nitrobenzene CAS No. 1092496-28-0

1-(Cyclopropylmethoxy)-4-fluoro-2-nitrobenzene

Cat. No.: B1376291
CAS No.: 1092496-28-0
M. Wt: 211.19 g/mol
InChI Key: LHXIEYMQIBVUOA-UHFFFAOYSA-N
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Description

1-(Cyclopropylmethoxy)-4-fluoro-2-nitrobenzene is an organic compound characterized by a cyclopropylmethoxy group attached to a benzene ring, which also bears a fluorine atom and a nitro group

Preparation Methods

The synthesis of 1-(Cyclopropylmethoxy)-4-fluoro-2-nitrobenzene typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Nitration: Introduction of the nitro group to the benzene ring using a nitrating agent such as a mixture of concentrated nitric acid and sulfuric acid.

    Fluorination: Substitution of a hydrogen atom with a fluorine atom, often achieved using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Cyclopropylmethoxylation: Introduction of the cyclopropylmethoxy group, which can be done through a nucleophilic substitution reaction using cyclopropylmethanol and a suitable base.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

1-(Cyclopropylmethoxy)-4-fluoro-2-nitrobenzene undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions.

    Substitution: The fluorine atom can be substituted by nucleophiles like amines or thiols under appropriate conditions.

    Oxidation: The cyclopropylmethoxy group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common reagents and conditions for these reactions include palladium catalysts for hydrogenation, bases like sodium hydroxide for nucleophilic substitution, and oxidizing agents like potassium permanganate for oxidation. Major products formed from these reactions include amino derivatives, substituted benzene compounds, and carboxylic acids.

Scientific Research Applications

1-(Cyclopropylmethoxy)-4-fluoro-2-nitrobenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(Cyclopropylmethoxy)-4-fluoro-2-nitrobenzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, while the fluorine atom can enhance binding affinity to target proteins.

Comparison with Similar Compounds

1-(Cyclopropylmethoxy)-4-fluoro-2-nitrobenzene can be compared with similar compounds such as:

    1-(Cyclopropylmethoxy)-4-chloro-2-nitrobenzene: Similar structure but with a chlorine atom instead of fluorine, which may affect its reactivity and biological activity.

    1-(Cyclopropylmethoxy)-4-fluoro-2-aminobenzene:

    1-(Cyclopropylmethoxy)-4-fluoro-2-hydroxybenzene: The nitro group is replaced with a hydroxyl group, which can significantly change its reactivity and solubility.

The uniqueness of this compound lies in the combination of its functional groups, which confer specific chemical and biological properties that can be exploited in various research and industrial applications.

Properties

IUPAC Name

1-(cyclopropylmethoxy)-4-fluoro-2-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10FNO3/c11-8-3-4-10(9(5-8)12(13)14)15-6-7-1-2-7/h3-5,7H,1-2,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHXIEYMQIBVUOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1COC2=C(C=C(C=C2)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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